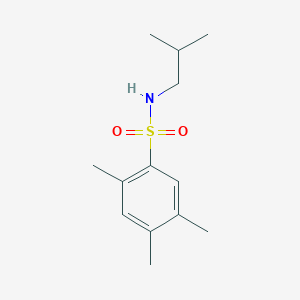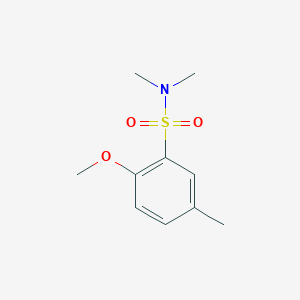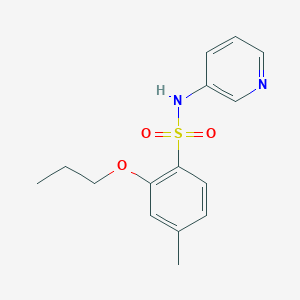
N-isobutyl-2,4,5-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-2,4,5-trimethylbenzenesulfonamide, also known as IBTMS, is a sulfonamide compound that has gained attention in scientific research due to its potential applications in various fields. IBTMS is a white crystalline solid that is insoluble in water but soluble in organic solvents.
作用机制
The mechanism of action of N-isobutyl-2,4,5-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target organism. In bacteria, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. In fungi, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the activity of squalene epoxidase, an enzyme involved in the synthesis of ergosterol.
Biochemical and Physiological Effects
N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects in various organisms. In bacteria, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the growth and reproduction of certain strains, including Staphylococcus aureus and Escherichia coli. In fungi, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the growth and reproduction of certain strains, including Candida albicans and Aspergillus fumigatus. In plants, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the growth and development of certain species, including Arabidopsis thaliana and Zea mays.
实验室实验的优点和局限性
N-isobutyl-2,4,5-trimethylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, N-isobutyl-2,4,5-trimethylbenzenesulfonamide also has some limitations, including its low water solubility, which can make it difficult to use in aqueous systems, and its potential toxicity to certain organisms.
未来方向
There are several potential future directions for research on N-isobutyl-2,4,5-trimethylbenzenesulfonamide. One area of interest is the development of more efficient and cost-effective synthesis methods for N-isobutyl-2,4,5-trimethylbenzenesulfonamide. Another area of interest is the exploration of N-isobutyl-2,4,5-trimethylbenzenesulfonamide as a potential therapeutic agent for various diseases, including fungal infections and inflammatory disorders. Additionally, there is potential for N-isobutyl-2,4,5-trimethylbenzenesulfonamide to be used in the development of new materials with unique properties, such as biodegradable plastics and lubricants.
合成方法
N-isobutyl-2,4,5-trimethylbenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with isobutylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization using a suitable solvent.
科学研究应用
N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been investigated for its antifungal, antibacterial, and anti-inflammatory properties. In agriculture, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been explored as a potential herbicide and insecticide due to its ability to inhibit the growth of certain plants and insects. In material science, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been studied for its potential use as a plasticizer and lubricant.
属性
产品名称 |
N-isobutyl-2,4,5-trimethylbenzenesulfonamide |
|---|---|
分子式 |
C13H21NO2S |
分子量 |
255.38 g/mol |
IUPAC 名称 |
2,4,5-trimethyl-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-9(2)8-14-17(15,16)13-7-11(4)10(3)6-12(13)5/h6-7,9,14H,8H2,1-5H3 |
InChI 键 |
SQGYAEWEAWYTAB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)C)C |
规范 SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)




![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)
![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)




